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Compound of Interest

Compound Name: R110 azide, 6-isomer

Cat. No.: B12385643 Get Quote

An In-Depth Technical Guide to Rhodamine 110 (R110) Azide, 6-Isomer

Introduction
Rhodamine 110 (R110) azide, 6-isomer, is a highly efficient fluorescent probe belonging to the

rhodamine family of dyes. Characterized by its high quantum yield, photostability, and a green

fluorescence emission profile, it serves as a superior alternative to fluorescein-based dyes like

FAM or FITC for many applications.[1] The key feature of this molecule is its terminal azide (-

N₃) group, which makes it an ideal reagent for bioorthogonal "click chemistry" reactions.[2]

Specifically, it is used to covalently label biomolecules that have been modified to contain an

alkyne group, enabling fluorescent tracking and visualization in complex biological systems.

This guide provides a comprehensive overview of its structure, properties, synthesis, and core

applications for researchers in drug development and life sciences.

Chemical Structure and Physicochemical Properties
The foundational structure of R110 azide 6-isomer is the rhodamine 110 xanthene core. The

"6-isomer" designation refers to the point of attachment of the functional linker on the pendant

phenyl ring. The azide group is located at the terminus of this linker, positioned for reaction.

Quantitative Data Summary
The key physicochemical and photophysical properties of R110 azide, 6-isomer are

summarized in the table below for easy reference and comparison.
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Property Value Citations

Chemical Formula C₂₄H₂₀N₆O₄ [2]

Molecular Weight 456.45 g/mol [2]

CAS Number 1622395-29-2 [2]

Appearance
Yellow solution or Violet

powder

Excitation Maximum (λex) ~496 nm

Emission Maximum (λem) ~520 nm

Molar Extinction Coeff. (ε) 80,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(Φ)
0.9

Purity
≥95% (as determined by ¹H

NMR and HPLC-MS)

Solubility
Soluble in polar organic

solvents (DMSO, DMF)

Storage Conditions
Store at -20°C, protected from

light

Synthesis and Characterization
The synthesis of isomerically pure R110 azide, 6-isomer is a multi-step process that begins

with the creation of its carboxylic acid precursor, followed by conversion to the final azide

product.

Experimental Protocol: Synthesis
Stage 1: Synthesis and Isolation of 6-Carboxyrhodamine 110

The synthesis of the 5(6)-carboxyrhodamine 110 isomer mixture is achieved through the

condensation of 3-aminophenol and trimellitic anhydride. Microwave-assisted methods can

significantly reduce reaction times. The direct separation of the resulting 5- and 6-carboxy
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isomers is challenging due to their similar high polarity. A common and effective strategy

involves esterification of the isomer mixture, which allows for chromatographic separation,

followed by hydrolysis to yield the pure 6-carboxy isomer.

Step 1 (Condensation): Condense two equivalents of 3-aminophenol with one equivalent of

trimellitic anhydride under heating, often with an acid catalyst, to produce a mixture of 5- and

6-carboxyrhodamine 110.

Step 2 (Esterification): Convert the carboxylic acid groups of the isomer mixture to methyl

esters by reacting with methanol under acidic conditions.

Step 3 (Separation): Separate the 5- and 6-carboxymethyl ester isomers using silica gel

column chromatography.

Step 4 (Hydrolysis): Hydrolyze the purified 6-carboxymethyl ester derivative under basic

conditions to yield pure 6-carboxyrhodamine 110.

Stage 2: Amide Coupling to Form R110 Azide, 6-Isomer

The purified 6-carboxyrhodamine 110 is converted to the final azide product via an amide

bond-forming reaction. This involves coupling the carboxylic acid with a short, amine-

terminated linker that also contains an azide group, such as 3-azidopropylamine. Standard

peptide coupling reagents are used to facilitate this reaction.

Step 1 (Activation): Activate the carboxylic acid of 6-carboxyrhodamine 110 using a coupling

reagent system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the

presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt),

in an anhydrous polar aprotic solvent (e.g., DMF).

Step 2 (Coupling): Add an azido-amine (e.g., 3-azidopropylamine) to the activated carboxylic

acid solution.

Step 3 (Reaction): Allow the reaction to proceed at room temperature until completion, which

can be monitored by HPLC.

Step 4 (Purification): Purify the final product, R110 azide 6-isomer, using reverse-phase

high-performance liquid chromatography (RP-HPLC).
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Stage 1: Synthesis of 6-Carboxyrhodamine 110

Stage 2: Conversion to 6-Azide Isomer

3-Aminophenol +
Trimellitic Anhydride Condensation 5/6-Carboxy-R110

Isomer Mixture Esterification 5/6-Carboxymethyl-R110
Ester Mixture Chromatography Pure 6-Carboxymethyl

Ester Isomer Hydrolysis 6-Carboxyrhodamine 110

Amide Coupling
(EDC/HOBt)Azido-Amine R110 Azide, 6-Isomer

Click to download full resolution via product page

Diagram 1: Synthesis workflow for R110 Azide, 6-Isomer.

Experimental Protocol: Analytical Characterization
High-Performance Liquid Chromatography (HPLC): Purity assessment and isomer

separation are typically performed using reverse-phase HPLC.

Column: C18 stationary phase.

Mobile Phase: A gradient of acetonitrile and water (often with an additive like formic acid or

triethylammonium acetate for improved peak shape) is effective.

Detection: A PDA or fluorescence detector set to the absorbance maximum (~496 nm) or

emission maximum (~520 nm) of the dye. The desired product should appear as a single

major peak.

¹H Nuclear Magnetic Resonance (¹H NMR): ¹H NMR is used to confirm the chemical

structure. While a specific spectrum for this exact compound is not widely published, the

spectrum is expected to show characteristic signals for the xanthene core protons, distinct

aromatic proton patterns confirming the 6-isomer substitution, and signals corresponding to

the protons on the azidopropyl linker.

Application in Bioconjugation via Click Chemistry
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The primary utility of R110 azide is for the fluorescent labeling of alkyne-modified biomolecules

through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction

of click chemistry. This reaction is highly specific, efficient, and biocompatible, forming a stable

triazole linkage.

Experimental Protocol: CuAAC Labeling of an Alkyne-
Modified Biomolecule
This protocol provides a general starting point for labeling a protein or oligonucleotide that has

been functionalized with a terminal alkyne.

Reagent Preparation:

Azide Dye Solution: Prepare a 10 mM stock solution of R110 azide, 6-isomer in
anhydrous DMSO.

Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in deionized water.

Reducing Agent (Sodium Ascorbate): Prepare a 100-300 mM stock solution in deionized

water. This solution should be made fresh immediately before use.

Copper(I) Ligand (e.g., THPTA): Prepare a 100-200 mM stock solution of a water-soluble

Cu(I)-stabilizing ligand like THPTA in deionized water. The ligand accelerates the reaction

and protects the biomolecule from oxidative damage.

Labeling Reaction (Example for 50 µL total volume):

In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., protein lysate)

with a suitable buffer (e.g., PBS) to a final volume of ~30 µL.

Add 2-10 equivalents of the R110 azide stock solution.

Prepare the catalyst premix: add 5 µL of the THPTA ligand solution to 5 µL of the CuSO₄

solution and vortex briefly.

Add the 10 µL of catalyst premix to the biomolecule-azide mixture and vortex.
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Initiate the reaction by adding 10 µL of freshly prepared sodium ascorbate solution.

Vortex the mixture gently. Protect the reaction from light and incubate at room temperature

for 30-60 minutes.

Purification:

Remove unreacted dye and reagents from the labeled biomolecule using an appropriate

method based on the molecule's size and properties, such as size-exclusion

chromatography (e.g., a desalting column) or dialysis.
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Diagram 2: Workflow for CuAAC "Click Chemistry" labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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